没食子酸一水和物

概要

説明

科学的研究の応用

Gallic acid (hydrate) has a wide range of applications in scientific research:

作用機序

Gallic acid exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation.

Anti-inflammatory Activity: It reduces the release of inflammatory cytokines and chemokines by modulating the MAPK and NF-κB signaling pathways.

Anticancer Activity: It induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and regulation of apoptotic proteins.

Similar Compounds:

Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

Phenol: A hydroxyl group attached to a benzene ring, known for its antiseptic properties.

Pyrogallol: A trihydroxybenzene similar to gallic acid but without the carboxyl group.

Uniqueness of Gallic Acid: Gallic acid is unique due to its three hydroxyl groups and one carboxyl group, which confer strong antioxidant properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .

Safety and Hazards

将来の方向性

Gallic acid monohydrate has been found to have significant potential in the development of new processes for the pharmaceutical industry . It has been used as a substance protecting against the harmful effects of UV radiation, an astringent in cosmetic preparations, and a preservative in food products . There is ongoing research into its potential clinical and industrial applications .

生化学分析

Biochemical Properties

Gallic acid monohydrate plays a crucial role in various biochemical reactions. It is involved in the synthesis of plant hydrolysable tannins and acts as a primary anti-inflammatory and cardio-protective agent. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, shikimate dehydrogenase, an enzyme in the shikimate pathway, is essential for the production of gallic acid monohydrate. This enzyme catalyzes the dehydrogenation of 3-dehydroshikimate to produce gallic acid monohydrate . Additionally, gallic acid monohydrate can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

Gallic acid monohydrate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, gallic acid monohydrate can modulate the expression of genes involved in oxidative stress response, apoptosis, and inflammation. It also affects cell signaling pathways such as the NF-κB and MAPK pathways, leading to changes in cell proliferation, differentiation, and survival . Furthermore, gallic acid monohydrate can alter cellular metabolism by affecting the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of gallic acid monohydrate involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Gallic acid monohydrate can bind to proteins and enzymes, altering their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase . Additionally, gallic acid monohydrate can modulate gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gallic acid monohydrate can change over time. The compound’s stability and degradation are important factors to consider. Gallic acid monohydrate is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that gallic acid monohydrate can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities. The extent and duration of these effects can vary depending on the experimental conditions and the specific cell type or tissue being studied.

Dosage Effects in Animal Models

The effects of gallic acid monohydrate can vary with different dosages in animal models. Studies have shown that low to moderate doses of gallic acid monohydrate can have beneficial effects, such as reducing oxidative stress and inflammation, and improving cardiovascular health . At high doses, gallic acid monohydrate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects can vary depending on the animal model and the specific experimental conditions.

Metabolic Pathways

Gallic acid monohydrate is involved in several metabolic pathways, including the shikimate pathway, which is essential for the synthesis of aromatic amino acids and other secondary metabolites. The compound interacts with enzymes such as shikimate dehydrogenase and 3-dehydroshikimate dehydratase, influencing the metabolic flux and levels of metabolites in these pathways . Additionally, gallic acid monohydrate can affect the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, gallic acid monohydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, gallic acid monohydrate can be transported across cell membranes by specific transporters, such as the monocarboxylate transporter family . Once inside the cell, it can bind to proteins and other biomolecules, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of gallic acid monohydrate can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often determined by targeting signals and post-translational modifications that direct it to specific organelles. For instance, gallic acid monohydrate can accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function.

準備方法

Synthetic Routes and Reaction Conditions: Gallic acid can be synthesized through the hydrolysis of gallotannins, which are found in plants like Terminalia bellirica. The hydrolysis can be performed under acidic or alkaline conditions . Another method involves the use of macroporous resin column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate and purify gallic acid .

Industrial Production Methods: In industrial settings, gallic acid is often produced by the hydrolysis of tannins extracted from plant sources. The process involves heating the tannins with sulfuric acid, which breaks them down into gallic acid and glucose .

Types of Reactions:

Substitution: The hydroxyl groups in gallic acid can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

Oxidizing Agents: Arsenic acid, permanganate, persulfate, iodine.

Reducing Agents: Gallic acid itself acts as a reducing agent.

Esterification Conditions: Azeotropic esterification or Fischer method using alcohol and hydrochloric acid.

Major Products:

Ellagic Acid: Formed through oxidation.

Pyrogallol: Formed through decarboxylation at high temperatures.

特性

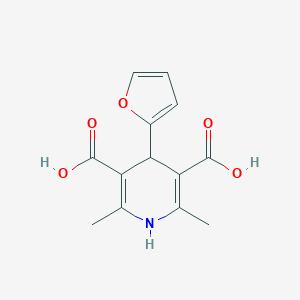

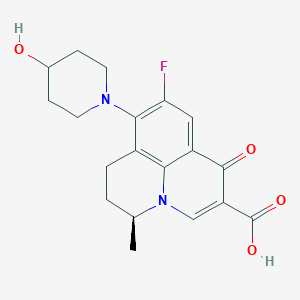

IUPAC Name |

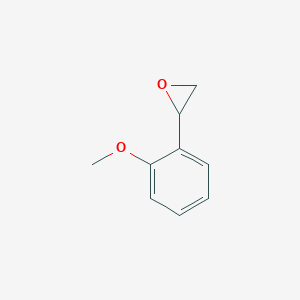

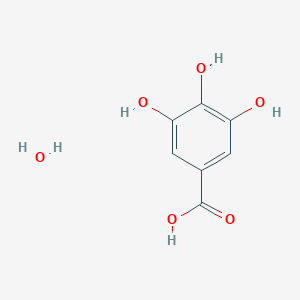

3,4,5-trihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTKPPDDLYYMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5995-86-8 | |

| Record name | 3,4,5-Trihydroxybenzoic acid hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5995-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005995868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALLIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48339473OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。